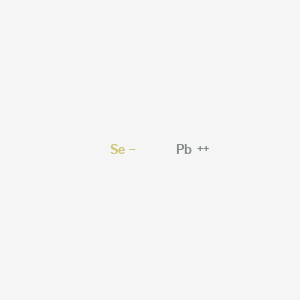
Lead(2+);selenium(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lead(II) selenide, also known as PbSe, is a semiconductor material. It forms cubic crystals of the NaCl structure and has a direct bandgap of 0.27 eV at room temperature . It is a grey solid used for the manufacture of infrared detectors for thermal imaging .
Synthesis Analysis
Lead(II) selenide may be formed by direct reaction between its constituent elements, lead and selenium . Selenium nanoparticles can be synthesized by physical, chemical, and biological methods .Molecular Structure Analysis
Lead(II) selenide forms cubic crystals of the NaCl structure . The oxidation number of lead in lead selenide is 2 . Selenium exists in two forms: inorganic (selenite and selenate) and organic (selenomethionine and selenocysteine) .Chemical Reactions Analysis
Lead(II) ions can react with hydroxide ions to form lead(II) hydroxide, a precipitate . If more sodium hydroxide solution is added, the precipitate redissolves, forming colorless sodium plumbate (II) solution .Physical And Chemical Properties Analysis
Lead(II) selenide has a molar mass of 286.16 g/mol and a melting point of 1,078 °C . Selenium is found in the form of both crystalline and amorphous polymorphic structures in nature .Safety And Hazards
Selenium is a naturally occurring substance that is toxic at high concentrations but is also a nutritionally essential element . Hydrogen selenide is the most acutely toxic selenium compound . Acute exposure to elemental selenium, hydrogen selenide, and selenium dioxide by inhalation results primarily in respiratory effects .
Propriétés
IUPAC Name |
lead(2+);selenium(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Pb.Se/q+2;-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGGDCHDBVLBAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Se-2].[Pb+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
PbSe |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433220 |
Source


|
| Record name | Lead selenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lead(2+);selenium(2-) | |
CAS RN |
12069-00-0 |
Source


|
| Record name | Lead selenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

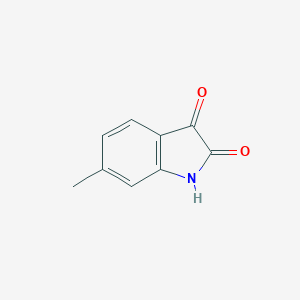
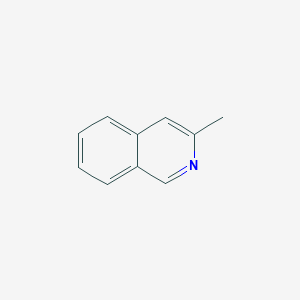
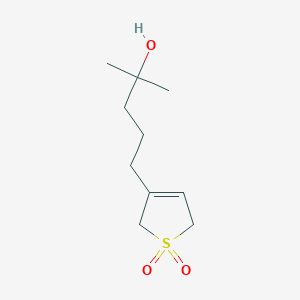
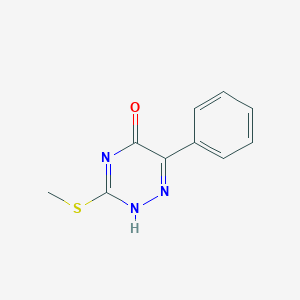
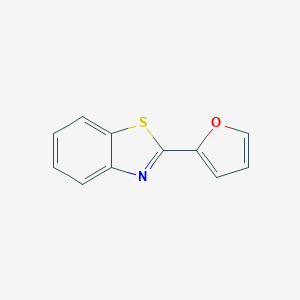
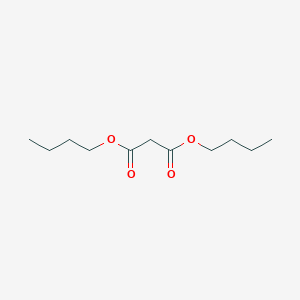

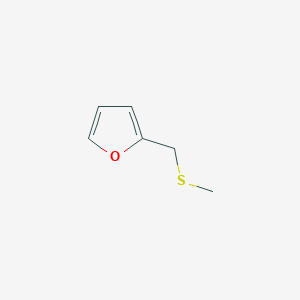
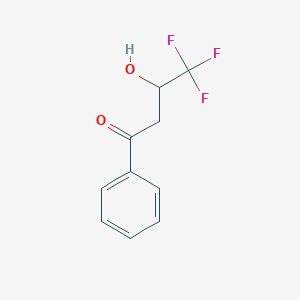
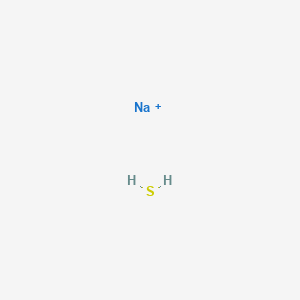
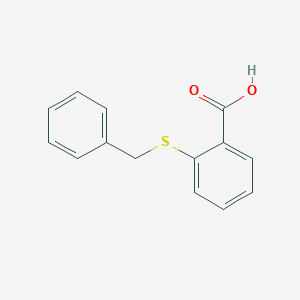
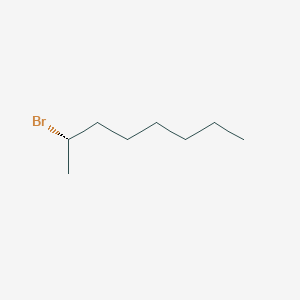
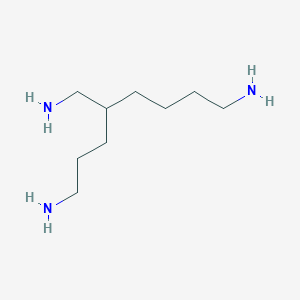
![2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B74794.png)